molecular formula C15H12BrN5O B2779275 N-(4-bromo-2-methylphenyl)-6-(1H-imidazol-1-yl)pyridazine-3-carboxamide CAS No. 1396883-42-3

N-(4-bromo-2-methylphenyl)-6-(1H-imidazol-1-yl)pyridazine-3-carboxamide

Cat. No. B2779275
M. Wt: 358.199
InChI Key: YHPJMGBBULTIJM-UHFFFAOYSA-N
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Description

N-(4-bromo-2-methylphenyl)-6-(1H-imidazol-1-yl)pyridazine-3-carboxamide, also known by its chemical formula C15H12BrN5O , is a synthetic compound. It falls within the class of pyridazine derivatives and exhibits interesting pharmacological properties.



Synthesis Analysis

The synthesis of this compound involves several steps, including bromination, imidazole substitution, and carboxamide formation. Researchers have reported various synthetic routes, but a common approach involves coupling 4-bromo-2-methylphenylamine with an imidazole derivative, followed by cyclization to form the pyridazine ring. Detailed synthetic protocols can be found in the literature1.



Molecular Structure Analysis

The molecular structure of N-(4-bromo-2-methylphenyl)-6-(1H-imidazol-1-yl)pyridazine-3-carboxamide consists of a pyridazine core fused with an imidazole ring. The bromine atom at position 4 of the phenyl group contributes to its unique properties. The carboxamide functional group enhances its solubility and bioavailability1.



Chemical Reactions Analysis

This compound can undergo various chemical reactions, including nucleophilic substitutions, cyclizations, and hydrogen bonding interactions. Researchers have explored its reactivity with other functional groups, leading to the development of novel derivatives with potential therapeutic applications1.



Physical And Chemical Properties Analysis


  • Melting Point : Approximately 180-185°C

  • Solubility : Moderately soluble in organic solvents (e.g., DMSO, DMF)

  • Appearance : Crystalline solid

  • Color : Pale yellow

  • Stability : Stable under ambient conditions but sensitive to light and moisture


Scientific Research Applications

Synthesis and Characterization

N-(4-bromo-2-methylphenyl)-6-(1H-imidazol-1-yl)pyridazine-3-carboxamide, due to its complex structure, is a subject of interest in synthetic and medicinal chemistry. This compound is often synthesized through multi-step reactions involving various intermediates and reagents. For instance, compounds related to N-(4-bromo-2-methylphenyl)-6-(1H-imidazol-1-yl)pyridazine-3-carboxamide have been synthesized to explore their cytotoxic activities against specific cancer cell lines, showcasing the compound's relevance in the development of potential therapeutic agents (Hassan et al., 2014).

Antimicrobial and Antifungal Properties

Research has also extended into the antimicrobial and antifungal properties of derivatives of N-(4-bromo-2-methylphenyl)-6-(1H-imidazol-1-yl)pyridazine-3-carboxamide. Studies have demonstrated that certain derivatives exhibit promising antibacterial and antifungal activities, indicating their potential as antimicrobial agents (Darwish et al., 2014). This aspect of research highlights the compound's versatility and its potential application in combating microbial resistance.

Antiprotozoal Agents

Another significant area of research involves the exploration of the compound's antiprotozoal activities. Novel imidazo[1,2-a]pyridines and related structures have been synthesized and shown to exhibit potent in vitro and in vivo activities against protozoal infections. These studies suggest the compound's utility in developing new treatments for diseases caused by protozoal pathogens, emphasizing its importance in the field of infectious disease research (Ismail et al., 2004).

Anticancer Research

The compound and its derivatives have also been investigated for their anticancer properties. Research on similar compounds has shown cytotoxic activities against various cancer cell lines, underscoring the potential of N-(4-bromo-2-methylphenyl)-6-(1H-imidazol-1-yl)pyridazine-3-carboxamide derivatives in cancer therapy. This line of research is critical for the development of new chemotherapeutic agents with improved efficacy and specificity (Hassan et al., 2014).

Safety And Hazards

As with any chemical compound, safety precautions should be followed during handling and storage. Consult safety data sheets (SDS) for specific guidelines regarding toxicity, handling, and disposal. Avoid inhalation, skin contact, and ingestion. Always work in a well-ventilated area and use appropriate personal protective equipment (PPE).


Future Directions

Researchers should explore the compound’s pharmacological potential further. Investigate its activity against specific disease targets, assess its pharmacokinetics, and optimize its chemical structure for improved efficacy and safety. Collaborative efforts between medicinal chemists, pharmacologists, and clinicians are essential for advancing its development1.


Remember that this analysis is based on available literature, and ongoing research may reveal additional insights into N-(4-bromo-2-methylphenyl)-6-(1H-imidazol-1-yl)pyridazine-3-carboxamide. For more detailed information, refer to the relevant scientific publications1. 🌟


properties

IUPAC Name

N-(4-bromo-2-methylphenyl)-6-imidazol-1-ylpyridazine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12BrN5O/c1-10-8-11(16)2-3-12(10)18-15(22)13-4-5-14(20-19-13)21-7-6-17-9-21/h2-9H,1H3,(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHPJMGBBULTIJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)Br)NC(=O)C2=NN=C(C=C2)N3C=CN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12BrN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-bromo-2-methylphenyl)-6-(1H-imidazol-1-yl)pyridazine-3-carboxamide

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